molecular formula C15H10BrCl2NO3 B2427744 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 477846-76-7

6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2427744
CAS No.: 477846-76-7
M. Wt: 403.05
InChI Key: ADVGKTUAWDAOSL-KPSZGOFPSA-N
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Description

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is a chemical compound that features a brominated benzodioxole ring and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves the bromination of 1,3-benzodioxole-5-carbaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carbaldehyde . This intermediate is then reacted with O-(2,4-dichlorobenzyl)hydroxylamine under suitable conditions to form the desired oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 6-bromo-1,3-benzodioxole-5-carboxylic acid.

    Reduction: 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The brominated benzodioxole ring may also interact with various enzymes or receptors, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Lacks the oxime group, making it less versatile in certain reactions.

    2-Bromo-4,5-methylenedioxybenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity.

    6-Bromopiperonal: Another brominated benzodioxole derivative with different functional groups.

Uniqueness

6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime is unique due to the presence of both the brominated benzodioxole ring and the oxime group

Properties

IUPAC Name

(E)-1-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO3/c16-12-5-15-14(20-8-21-15)3-10(12)6-19-22-7-9-1-2-11(17)4-13(9)18/h1-6H,7-8H2/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGKTUAWDAOSL-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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